Ammonium antimony tungsten oxide is a complex metal oxide characterized by its unique combination of ammonium, antimony, and tungsten. Its molecular formula is , and it has a molecular weight of approximately 403.6 g/mol. This compound is recognized for its crystalline structure and solubility in water, making it suitable for various chemical applications. It exhibits weakly acidic properties in aqueous solutions and is often employed in catalytic processes due to its unique electronic and structural characteristics .
These reactions are facilitated by various reagents, including strong oxidizers and reducing agents, which influence the products formed based on specific conditions .
Several synthesis methods have been developed for ammonium antimony tungsten oxide:
Each method allows for variations in purity and yield depending on the specific reaction conditions employed .
Ammonium antimony tungsten oxide finds applications across various fields:
Studies on the interactions of ammonium antimony tungsten oxide with other compounds have highlighted its unique chemical behavior. In particular, research has focused on its ability to form complexes with other metal oxides, enhancing catalytic activity. Additionally, investigations into its biological interactions have provided insights into how it may inhibit viral replication mechanisms .
Ammonium antimony tungsten oxide shares similarities with several other polyoxometalates but stands out due to its specific composition and applications. Here are some comparable compounds:
The uniqueness of ammonium antimony tungsten oxide lies in its specific combination of elements that contribute to distinct chemical properties and potential applications in antiviral research .
Ammonium antimony tungsten oxide, often referred to by its molecular formula (NH₄)ₓSbWₙOₘ, emerged as a compound of interest in the late 20th century. Early investigations into polyoxometalates (POMs) laid the groundwork for its discovery, with antimony and tungsten oxides being studied for their catalytic and electronic properties. The compound gained prominence in the 1980s when researchers identified its potential as an antiviral agent, particularly in the context of HIV research. Historical records of antimony use in ancient cosmetics and medicines, such as kohl in predynastic Egypt, indirectly foreshadowed its later integration into complex inorganic systems.
The compound is systematically named ammonium antimony sodium tungsten oxide (PubChem CID: 174770), though it is also known as HPA-23 in pharmacological contexts. Its molecular formula varies depending on hydration states and counterion ratios, with common forms including (NH₄)₁₀[SbW₉O₃₃]·nH₂O and related derivatives. The International Union of Pure and Applied Chemistry (IUPAC) designates it as a member of the tungstoantimonate family, characterized by a heteropolyanionic framework comprising tungsten, antimony, and oxygen atoms stabilized by ammonium cations.
Ammonium antimony tungsten oxide belongs to the POM class, which features metal-oxygen clusters with diverse architectures. Key structural motifs include:
These structures exhibit high thermal stability and redox activity, making them valuable in catalysis and materials science.
Recent studies emphasize its role in:
Ammonium antimony tungsten oxide represents a complex inorganic compound belonging to the polyoxometalate family, characterized by its unique combination of ammonium cations, antimony, and tungsten oxide frameworks [1]. The molecular formula of this compound has been reported with variations in the literature, reflecting different synthetic routes and resulting stoichiometries [5].
The most commonly referenced formula for ammonium antimony tungsten oxide is (NH₄)ₓSbᵧW₂O₆₊ᵧ, where the values of x and y can vary depending on the specific synthesis conditions and resulting structure [5] [15]. According to crystallographic data, one specific variant has been identified with the formula (NH₄)₁₇Sb₉Na₂W₂₁O₈₆, which contains sodium as an additional component [27] [21].
The molecular weight of ammonium antimony tungsten oxide has been reported to be approximately 403.64 g/mol for the basic form, though this varies with the specific stoichiometric composition [5]. The compound's stoichiometry is particularly important as it directly influences the structural arrangement and properties of the resulting material [1].
Parameter | Value | Reference |
---|---|---|
Basic Molecular Formula | (NH₄)ₓSbᵧW₂O₆₊ᵧ | [5] [15] |
Specific Variant Formula | (NH₄)₁₇Sb₉Na₂W₂₁O₈₆ | [27] [21] |
CAS Number | 59372-48-4 (basic form) | [5] |
CAS Number (sodium variant) | 89899-81-0 | [27] |
Molecular Weight | ~403.64 g/mol (basic form) | [5] |
The stoichiometric relationship between the constituent elements plays a crucial role in determining the overall structure and properties of ammonium antimony tungsten oxide [1]. The tungsten to antimony ratio typically ranges from 2:1 to 21:9, depending on the specific synthetic pathway employed [5] [27]. The ammonium content can also vary significantly, affecting the overall charge balance and structural stability of the compound [1] [5].
Ammonium antimony tungsten oxide typically adopts a structure related to the pyrochlore family, characterized by a three-dimensional framework of corner-sharing metal-oxygen octahedra [6] [10]. The pyrochlore structure generally follows the formula A₂B₂O₇, where A represents larger cations (in this case, ammonium and potentially antimony) and B represents smaller cations (primarily tungsten) [11].
In the specific case of ammonium antimony tungsten oxide, the structure exhibits cubic symmetry with space group Fd3m (No. 227), which is characteristic of the pyrochlore family [11] [10]. The incorporation of antimony into the tungsten oxide framework creates distinctive structural features that differentiate it from simple tungsten oxides [6] [29].
The basic structural unit consists of WO₆ octahedra that share corners to form a three-dimensional network [6]. These octahedra are arranged in a manner that creates six-membered ring channels along the (111) direction, forming a rigid skeleton [6]. The antimony atoms can occupy specific positions within this framework, either substituting for tungsten in the octahedral sites or occupying the interstitial spaces [29] [10].
Research has shown that the pyrochlore-type structure of ammonium antimony tungsten oxide can be modified through various synthetic approaches, leading to different structural variants [6] [10]. One common approach involves hydrothermal synthesis, where the reaction conditions significantly influence the resulting crystal structure [6] [8].
The three-dimensional structure of ammonium antimony tungsten oxide can be visualized as a framework of corner-sharing WO₆ octahedra with antimony atoms incorporated into specific positions [6] [29]. In the 3D representation, the tungsten atoms are typically coordinated to six oxygen atoms, forming octahedra that connect through shared oxygen vertices [6].
The 3D structure reveals channels and cavities within the framework, which can accommodate ammonium cations and potentially additional oxygen atoms [6] [29]. These channels run along specific crystallographic directions, creating pathways for potential ion mobility [6].
Two-dimensional representations of ammonium antimony tungsten oxide often focus on specific crystallographic planes or structural layers [34] [29]. In some variants, the compound can form layered structures where sheets of tungsten-oxygen octahedra are separated by layers containing antimony and ammonium ions [24] [34].
Research using high-resolution transmission electron microscopy (HRTEM) has revealed that the 2D projections of the structure show distinctive patterns of metal-oxygen polyhedra, with antimony atoms often appearing as bright spots due to their higher atomic number compared to oxygen [34] [29].
The relationship between the 2D and 3D structural representations is crucial for understanding the compound's properties [34]. The 2D layers can stack in various ways to form the 3D structure, with the stacking sequence influenced by the specific stoichiometry and synthesis conditions [34] [29].
The electronic structure of ammonium antimony tungsten oxide is characterized by complex interactions between the d-orbitals of tungsten, the s and p orbitals of antimony, and the oxygen p-orbitals [22] [14]. These interactions determine the material's electronic properties, including its band gap and potential catalytic activity [14].
Tungsten in ammonium antimony tungsten oxide typically exists in the +6 oxidation state (W⁶⁺), although partial reduction to W⁵⁺ can occur under certain conditions [14] [38]. The tungsten atoms contribute their 5d orbitals to the formation of metal-oxygen bonds, with the empty d-orbitals accepting electron density from the oxygen 2p orbitals [22] [14].
Antimony in this compound can exist in multiple oxidation states, most commonly +3 (Sb³⁺) or +5 (Sb⁵⁺) [29] [23]. The oxidation state of antimony significantly influences the overall electronic structure and properties of the material [23]. When antimony is present as Sb³⁺, it typically has a lone pair of electrons that can affect the local geometry and electronic distribution [23] [29].
Element | Common Oxidation States | Coordination Environment | Reference |
---|---|---|---|
Tungsten | +6 (W⁶⁺), occasionally +5 (W⁵⁺) | Octahedral (WO₆) | [14] [38] |
Antimony | +3 (Sb³⁺), +5 (Sb⁵⁺) | Variable, often distorted | [29] [23] |
Oxygen | -2 (O²⁻) | Bridges between metal centers | [14] [22] |
The electronic band structure of ammonium antimony tungsten oxide shows characteristics typical of polyoxometalates [22]. The highest occupied molecular orbitals (HOMOs) are primarily composed of oxygen 2p orbitals, while the lowest unoccupied molecular orbitals (LUMOs) have significant contributions from the tungsten 5d orbitals [22]. This electronic structure results in a band gap that can be tuned by varying the antimony content and oxidation state [22] [14].
X-ray photoelectron spectroscopy (XPS) studies have confirmed the presence of specific oxidation states in ammonium antimony tungsten oxide [29]. The binding energies for Sb 3d₅/₂ transitions at approximately 530.6 eV correspond to Sb⁵⁺, while peaks at different energies would indicate the presence of Sb³⁺ [29]. Similarly, the W 4f peaks can provide information about the tungsten oxidation states present in the compound [14] [38].
Ammonium antimony tungsten oxide belongs to the broader family of polyoxometalates, which are characterized by their metal-oxygen frameworks and diverse structural types [35] [16]. Comparing this compound with other polyoxometalates reveals both similarities and distinctive features that contribute to its unique properties [8] [16].
One of the most common polyoxometalate structures is the Keggin structure, with the general formula [XM₁₂O₄₀]ⁿ⁻, where X is a heteroatom (often P, Si, or B) and M is typically Mo or W [28] [19]. While ammonium antimony tungsten oxide can form structures related to the Keggin type, the incorporation of antimony creates significant structural modifications [8] [24].
The Keggin structure consists of a central tetrahedral XO₄ unit surrounded by twelve MO₆ octahedra arranged in four groups of three edge-sharing octahedra [28] [19]. In contrast, the pyrochlore-like structure often adopted by ammonium antimony tungsten oxide features a different arrangement of the metal-oxygen octahedra, creating a more open framework with larger channels [10] [11].
Another important polyoxometalate structure type is the Wells-Dawson structure, with the formula [X₂M₁₈O₆₂]ⁿ⁻ [16] [35]. This structure can be viewed as two lacunary Keggin units fused together [16]. Ammonium antimony tungsten oxide differs from this structure in its spatial arrangement of metal-oxygen octahedra and the role of antimony within the framework [8] [16].
The Lindqvist structure, with the formula [M₆O₁₉]ⁿ⁻, represents one of the simplest polyoxometalate structures [36] [13]. It consists of six edge-sharing MO₆ octahedra arranged in a compact, roughly octahedral arrangement [36]. In comparison, ammonium antimony tungsten oxide typically forms more complex structures with a greater number of metal centers and a more extended three-dimensional framework [13] [8].
Structure Type | General Formula | Key Structural Features | Comparison to Ammonium Antimony Tungsten Oxide | Reference |
---|---|---|---|---|
Keggin | [XM₁₂O₄₀]ⁿ⁻ | Central XO₄ tetrahedron surrounded by 12 MO₆ octahedra | More compact structure, different arrangement of octahedra | [28] [19] |
Wells-Dawson | [X₂M₁₈O₆₂]ⁿ⁻ | Two fused lacunary Keggin units | More complex structure with different symmetry | [16] [35] |
Lindqvist | [M₆O₁₉]ⁿ⁻ | Six edge-sharing octahedra in compact arrangement | Simpler structure with fewer metal centers | [36] [13] |
Pyrochlore (Ammonium Antimony Tungsten Oxide) | Variable | Corner-sharing octahedra forming 3D framework with channels | More open framework with larger channels | [10] [11] |
The presence of antimony in ammonium antimony tungsten oxide introduces unique structural features not found in many other polyoxometalates [8] [24]. Antimony can act as both a structural component and a functional element, influencing the overall electronic properties and potential applications of the material [24] [8].